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molecular formula C17H15ClN2O B1668982 Ciclazindol CAS No. 37751-39-6

Ciclazindol

Cat. No. B1668982
M. Wt: 298.8 g/mol
InChI Key: VKQDZNZTPGLGFD-UHFFFAOYSA-N
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Patent
US03931226

Procedure details

2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride (2.3 g) is converted to its oily base then heated under reflux in ethanol (10 ml) with 1,3-dibromopropane (1.55 g) for 20 hours. On cooling the title compound is obtained as its hydrobromide, m.p. 270°-273°C (decomp.).
Name
2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[CH:14]=2)([OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1.Br[CH2:21][CH2:22][CH2:23]Br>C(O)C>[Cl:19][C:15]1[CH:14]=[C:13]([C:11]2([OH:12])[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]3[CH2:21][CH2:22][CH2:23][N:2]=[C:3]23)[CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
2-Amino-3-(m-chlorophenyl)-3H-indol-3-ol hydrochloride
Quantity
2.3 g
Type
reactant
Smiles
Cl.NC1=NC2=CC=CC=C2C1(O)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(C=2N(C=3C=CC=CC13)CCCN2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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